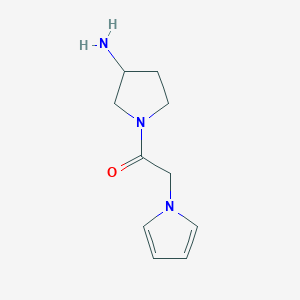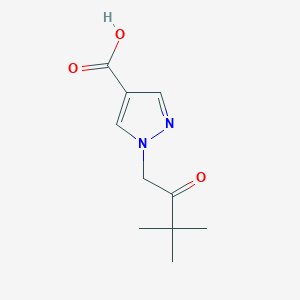![molecular formula C13H20N4 B1489049 1-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amin CAS No. 1410012-18-8](/img/structure/B1489049.png)
1-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amin
Übersicht
Beschreibung
1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine is a useful research compound. Its molecular formula is C13H20N4 and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Modulation des GABA A-Rezeptors
Die strukturelle Ähnlichkeit zwischen dem kondensierten Imidazopyridin-Heterocyclus-Ringsystem und Purinen hat zu biologischen Untersuchungen angeregt, um ihre potenzielle therapeutische Bedeutung zu bewerten . Sie spielen bekanntermaßen eine entscheidende Rolle bei zahlreichen Krankheitszuständen. Die Entdeckung ihrer ersten Bioaktivität als positive allosterische Modulatoren des GABA A-Rezeptors hat ihr medizinisches Potenzial aufgezeigt .
Protonenpumpenhemmung
Imidazopyridine wurden als Protonenpumpenhemmer gefunden . Diese Verbindungen können verwendet werden, um die Menge an Säure zu verringern, die im Magen produziert wird, was zur Behandlung von Erkrankungen wie gastroösophagealer Refluxkrankheit (GERD) und Magengeschwüren beitragen kann .
Aromatasehemmung
Imidazopyridine wurden auch als Aromatasehemmer gefunden . Aromatase ist ein Enzym, das eine Schlüsselrolle bei der Biosynthese von Östrogenen spielt. Die Hemmung dieses Enzyms kann bei der Behandlung von östrogenabhängigen Krankheiten wie Brustkrebs von Vorteil sein .
Entzündungshemmende Aktivität
Imidazopyridine wurden als entzündungshemmend gefunden . Sie können die Produktion von pro-inflammatorischen Zytokinen und anderen Mediatoren der Entzündung hemmen, was sie potenziell nützlich bei der Behandlung von Entzündungskrankheiten macht .
Anti-mikrobielle Aktivität
Imidazopyridine zeigten antimikrobielle Aktivität . Sie erwiesen sich als wirksam gegen eine Vielzahl von grampositiven und gramnegativen Bakterien sowie Pilzen .
Krebsbehandlung
Imidazopyridine haben die Fähigkeit, viele zelluläre Pfade zu beeinflussen, die für die ordnungsgemäße Funktion von Krebszellen erforderlich sind . Dies macht sie potenziell nützlich bei der Behandlung verschiedener Krebsarten .
Enzymhemmung
Imidazopyridine können Enzyme hemmen, die am Kohlenhydratstoffwechsel beteiligt sind . Dies könnte potenziell nützlich bei der Behandlung von Stoffwechselstörungen wie Diabetes sein .
Optoelektronische Geräte
Imidazopyridine haben ein großes Potenzial in verschiedenen Forschungsbereichen, von der Materialwissenschaft bis zur Pharmakologie . In den letzten Jahren wurden viele vielversprechende Innovationen in verschiedenen technologischen Anwendungen berichtet, wie z. B. optoelektronische Geräte .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazo[4,5-b]pyridines, have been found to interact with various targets, including gaba a receptors , IKK-ɛ, and TBK1 .
Mode of Action
It’s worth noting that imidazo[4,5-b]pyridines have been found to act as positive allosteric modulators of gaba a receptors . Additionally, IKK-ɛ and TBK1 are known to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Biochemical Pathways
Imidazo[4,5-b]pyridines have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
Result of Action
Compounds with similar structures have shown considerable cytotoxicity and the ability to inhibit microtubule assembly formation .
Action Environment
It’s worth noting that the presence of intermolecular interaction between different molecules can affect the photophysical behavior of similar compounds .
Biochemische Analyse
Biochemical Properties
1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling cascades . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .
Cellular Effects
The effects of 1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine on various types of cells and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities . In cancer cells, it has been reported to induce apoptosis, a programmed cell death process, by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of 1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . For instance, it can inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of target genes, leading to alterations in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine have been shown to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have demonstrated that the compound remains stable under specific conditions, maintaining its biological activity for extended periods . It can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activities .
Dosage Effects in Animal Models
The effects of 1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can inhibit the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites . Additionally, it can modulate the activity of enzymes involved in detoxification processes, affecting the compound’s metabolism and clearance . These interactions play a crucial role in determining the compound’s pharmacokinetic and pharmacodynamic properties .
Transport and Distribution
The transport and distribution of 1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability . The compound’s transport and distribution are critical factors that determine its efficacy and safety in therapeutic applications .
Subcellular Localization
The subcellular localization of 1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, it can be targeted to the mitochondria, influencing mitochondrial function and cellular metabolism . The subcellular localization of this compound is essential for its biological activity and therapeutic potential .
Eigenschaften
IUPAC Name |
1-(3-ethylimidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-4-17-12(10(14)8-9(2)3)16-11-6-5-7-15-13(11)17/h5-7,9-10H,4,8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGURNKRKVZFNHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)N=C1C(CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















